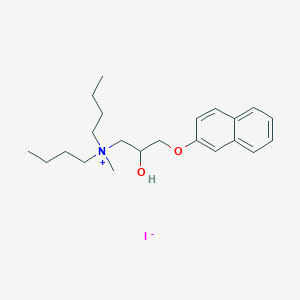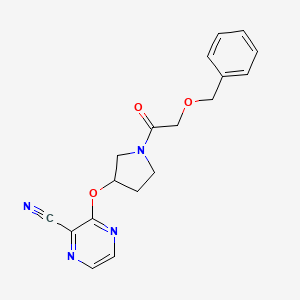
5-methyl-2-(4-trifluoromethoxyphenyl)-3(2H,4H)-1,2,4-triazolone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-methyl-2-(4-trifluoromethoxyphenyl)-3(2H,4H)-1,2,4-triazolone is a chemical compound that is widely used in scientific research. It is a triazolone derivative that has been shown to have a variety of biochemical and physiological effects.
Aplicaciones Científicas De Investigación
Antimicrobial Activities
The synthesis of novel 1,2,4-triazole derivatives, including structures related to 5-methyl-2-(4-trifluoromethoxyphenyl)-3(2H,4H)-1,2,4-triazolone, has shown that some compounds possess good to moderate antimicrobial activities against various test microorganisms. These findings suggest potential applications in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Agents
A series of triazolopyrimidines, structurally related to 5-methyl-2-(4-trifluoromethoxyphenyl)-3(2H,4H)-1,2,4-triazolone, have been identified as anticancer agents. These compounds have a unique mechanism of action, promoting tubulin polymerization in vitro without binding competitively with paclitaxel and inhibiting the binding of vincas to tubulin. Selected compounds have shown the ability to overcome resistance attributed to multidrug resistance transporter proteins, demonstrating their potential as anticancer agents (Zhang et al., 2007).
Synthesis of Fluorinated Poly-substituted Triazolo[1,5-a]pyrimidine and Triazolo[5,1-c]triazine Derivatives
The use of 3-amino-5-trifluoromethyl-1,2,4-triazole for the syntheses of poly-substituted 2-trifluoromethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives and trifluoromethyl[1,2,4]triazolo[5,1-c]triazine derivatives highlights a method for creating fluorinated compounds with potential pharmaceutical applications (Zohdi, 1997).
Novel Synthesis Techniques
Research into the synthetic utility of heteroaromatic azido compounds, including the preparation of various [1,2,4]triazolo and pyrimidine derivatives, presents new methodologies for synthesizing complex heterocyclic compounds. These techniques offer potential pathways for the development of new pharmaceuticals and materials (Westerlund, 1980).
Nonlinear Optical Properties
The study of novel 4-substituted arylidene-2-[5-(2,6-dichlorophenyl)-3-methyl-1,2-oxazol-4-yl]-1,3-oxazol-5-ones has contributed to understanding the third-order nonlinear optical properties of these compounds. This research has implications for developing materials with potential applications in optical limiting and other photonic technologies (Murthy et al., 2013).
Conformationally Constrained Cysteines
The synthesis of conformationally constrained, masked cysteines, such as 2-alkyl- and 2-arylsulfanyl-1-aminocyclopropanecarboxylic acids, from 4-sulfanylmethylene-5(4H)-oxazolones, showcases innovative approaches to amino acid synthesis. This work may have implications for peptide chemistry and drug design (Clerici et al., 1999).
Propiedades
IUPAC Name |
5-methyl-2-[4-(trifluoromethoxy)phenyl]-4H-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3N3O2/c1-6-14-9(17)16(15-6)7-2-4-8(5-3-7)18-10(11,12)13/h2-5H,1H3,(H,14,15,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEPUMYLBRVUGBZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
155432-20-5 |
Source


|
| Record name | 3-methyl-1-[4-(trifluoromethoxy)phenyl]-4,5-dihydro-1H-1,2,4-triazol-5-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-phenyl-2-(2-thienylcarbonyl)indeno[1,2-c]pyrazol-4(2H)-one](/img/structure/B2373026.png)

![(Z)-2-Cyano-N-(2-methylphenyl)-3-[4-(pyridin-4-ylmethoxy)phenyl]prop-2-enamide](/img/structure/B2373028.png)


![tert-butyl N-[(3S)-1-(2-chloroquinoline-4-carbonyl)pyrrolidin-3-yl]carbamate](/img/structure/B2373036.png)


![1-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)-4-(4-methylbenzyl)-[1,2,4]triazolo[4,3-a]quinazolin-5(4H)-one](/img/structure/B2373041.png)
![(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(4-propyl-1,2,3-thiadiazol-5-yl)methanone](/img/structure/B2373044.png)
![Ethyl 2-[[8,9-dimethoxy-2-[2-(2-methylbenzimidazol-1-yl)ethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]acetate](/img/structure/B2373046.png)
![(E)-4-(Dimethylamino)-N-[2-(hydroxymethyl)-3-thiophen-3-ylpropyl]but-2-enamide](/img/structure/B2373047.png)

![3-(3,4-Dimethoxyphenyl)-2,5-dimethyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2373049.png)